molecular formula C9H9ClN2O2 B14500812 N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline CAS No. 62875-02-9

N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline

Cat. No.: B14500812
CAS No.: 62875-02-9
M. Wt: 212.63 g/mol
InChI Key: NTQKIOYILHMRID-UHFFFAOYSA-N
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Description

N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro and nitro group attached to a prop-1-en-2-yl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline typically involves the reaction of aniline with 1-chloro-1-nitroprop-1-ene. This reaction can be carried out under various conditions, but it generally requires a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-1-nitroprop-1-en-2-yl)benzene
  • N-(1-Chloro-1-nitroprop-1-en-2-yl)toluene
  • N-(1-Chloro-1-nitroprop-1-en-2-yl)phenol

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

62875-02-9

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

N-(1-chloro-1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H9ClN2O2/c1-7(9(10)12(13)14)11-8-5-3-2-4-6-8/h2-6,11H,1H3

InChI Key

NTQKIOYILHMRID-UHFFFAOYSA-N

Canonical SMILES

CC(=C([N+](=O)[O-])Cl)NC1=CC=CC=C1

Origin of Product

United States

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